molecular formula C13H17NO3 B2607323 4-[(3-Methylbutanamido)methyl]benzoic acid CAS No. 925580-56-9

4-[(3-Methylbutanamido)methyl]benzoic acid

Cat. No.: B2607323
CAS No.: 925580-56-9
M. Wt: 235.283
InChI Key: NSCQUVFNAULNDA-UHFFFAOYSA-N
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Description

Overview of Amide-Substituted Benzoic Acid Derivatives in Contemporary Chemical Research

Amide-substituted benzoic acid derivatives, often referred to as benzamides, represent a pivotal class of compounds in modern chemical and pharmaceutical research. The benzamide (B126) structure, which consists of a benzoic acid core linked to an amine via an amide bond, serves as a versatile pharmacophore—a molecular feature responsible for a drug's pharmacological activity. researchgate.netnih.gov These compounds are noted for their stability, neutrality, and the ability to both donate and accept hydrogen bonds, which facilitates strong interactions with biological targets. researchgate.net

The amide bond is a fundamental linkage in countless biological processes, and its incorporation into aromatic systems like benzoic acid has yielded molecules with a vast spectrum of biological activities. researchgate.netnih.gov In medicinal chemistry, benzamide derivatives have been successfully developed into drugs with antimicrobial, analgesic, anti-inflammatory, anticancer, and cardiovascular applications. For instance, sulpiride (B1682569) and amisulpride (B195569) are benzamide-based psychiatric medications used to treat disorders like schizophrenia by acting as dopamine (B1211576) receptor blockers. pharmaguideline.com The adaptability of the benzamide scaffold allows chemists to synthesize extensive libraries of derivatives, making it a cornerstone in the search for new therapeutic agents. researchgate.net

Significance of 4-[(3-Methylbutanamido)methyl]benzoic acid within Emerging Research Paradigms

This compound is a specific derivative whose significance is best understood by analyzing its structural composition. As a niche or novel compound, its importance lies in its potential as a building block for more complex molecules and as a candidate for biological screening, based on the known activities of its constituent parts.

The molecule can be deconstructed into three key components:

A 4-substituted benzoic acid backbone: This arrangement is common in synthetic chemistry. The carboxylic acid group is a versatile handle for further chemical modifications, while the para substitution pattern on the benzene (B151609) ring directs its spatial orientation.

A benzyl-amide linkage: The -(C=O)NH-CH₂- bridge connects the aliphatic side chain to the aromatic ring. This structure is a common motif in peptidomimetics and other bioactive compounds.

A 3-methylbutanamido (isovaleramide) moiety: The terminal group, derived from isovaleric acid, is particularly noteworthy. The parent compound, isovaleramide (B1672630), has been isolated from plants like Valeriana pavonii and identified as an active anticonvulsant molecule. nih.govcymitquimica.com

The combination of a benzoic acid derivative with a known anticonvulsant fragment suggests that this compound could be a target for synthesis in neuropharmacology research. Its structure makes it a potential candidate for investigating new treatments for central nervous system conditions, leveraging the established activity of the isovaleramide portion within a novel molecular framework. google.com

Below are the predicted physicochemical properties for this compound.

Table 1: Predicted Physicochemical Properties of this compound
PropertyPredicted Value
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
XLogP32.1
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count4
Topological Polar Surface Area72.7 Ų

Historical Development and Relevant Analogues of Benzoic Acid Chemistry in Advanced Studies

The study of benzoic acid and its derivatives has a rich history that has significantly influenced the development of organic chemistry and pharmaceuticals. Benzoic acid was first described in the 16th century, obtained through the dry distillation of gum benzoin, a resin from Styrax trees. wikipedia.org For a long time, this natural resin was its only source. wikipedia.org The compound's simple structure, a carboxyl group attached to a benzene ring, was later determined by pioneering chemists Justus von Liebig and Friedrich Wöhler. wikipedia.org This foundational work paved the way for the synthesis of a vast array of derivatives and established benzoic acid as an important precursor for many other organic substances. wikipedia.orgnih.gov

The exploration of benzoic acid analogues has been crucial for advancing chemical and biological sciences. These analogues, which feature different substituents on the benzene ring, often exhibit distinct properties and applications.

Benzoic Acid (C₆H₅COOH): The parent compound is a simple aromatic carboxylic acid used extensively as a food preservative (E210) due to its ability to inhibit the growth of mold and yeast. wikipedia.orgnih.gov It is also a key industrial precursor for the synthesis of phenol, benzoyl chloride, and various benzoate (B1203000) esters. wikipedia.orgnih.gov

4-Methylbenzoic Acid (p-Toluic Acid): This analogue features a methyl group in the para position relative to the carboxyl group. It is a significant commodity chemical, primarily serving as an intermediate in the large-scale production of terephthalic acid, a monomer used to manufacture polyethylene (B3416737) terephthalate (B1205515) (PET) plastic. researchgate.net

4-Aminobenzoic Acid (PABA): As a crucial intermediate in the folate synthesis pathway for bacteria, yeasts, and plants, PABA has been a key target for developing antimicrobial agents. mdpi.com Though once considered a B vitamin (B10) for humans, it is not essential for mammals. Its derivatives are widely used in medicinal chemistry. mdpi.com

4-(Aminomethyl)benzoic Acid (PAMBA): This non-proteinogenic amino acid is structurally similar to the target compound but lacks the isovaleramide group. It is used as a building block in the synthesis of peptidomimetics, bioactive peptides, and other complex molecules. sigmaaldrich.comchemicalbook.com It also possesses antihemorrhagic (hemostatic) properties. chemicalbook.com

The study of these and other analogues provides a critical framework for predicting the reactivity and potential utility of more complex derivatives like this compound.

Table 2: Properties of Benzoic Acid and Selected Analogues
Compound NameMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)
Benzoic AcidC7H6O2122.12122.4
4-Methylbenzoic AcidC8H8O2136.15179-181
4-Aminobenzoic AcidC7H7NO2137.14187-189
4-(Aminomethyl)benzoic AcidC8H9NO2151.16≥300 sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3-methylbutanoylamino)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9(2)7-12(15)14-8-10-3-5-11(6-4-10)13(16)17/h3-6,9H,7-8H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCQUVFNAULNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Development

Strategic Approaches to the Chemical Synthesis of 4-[(3-Methylbutanamido)methyl]benzoic acid

The synthesis of this compound is most logically achieved through the formation of an amide bond between 4-(aminomethyl)benzoic acid and 3-methylbutanoic acid (isovaleric acid) or an activated form of it. This strategy breaks down the synthesis into two main challenges: the preparation of the key intermediate, 4-(aminomethyl)benzoic acid, and the subsequent amidation reaction.

Amidation Reactions and Linkage Formation Strategies

The final and crucial step in the proposed synthesis is the formation of the amide linkage. This can be accomplished through several established methods for amide bond formation, often involving the activation of the carboxylic acid component, 3-methylbutanoic acid. Common strategies include the use of coupling agents that facilitate the reaction between the carboxylic acid and the amine. hepatochem.compeptide.com

A variety of coupling reagents are available for this purpose, each with its own advantages in terms of reaction conditions and efficiency. Some of the most frequently used coupling agents in medicinal chemistry and organic synthesis include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve yields and reduce side reactions. researchgate.netnih.gov Phosphonium salts, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), and aminium salts, like HATU, are also highly effective. hepatochem.compeptide.com

The general reaction can be summarized as follows:

Reaction Scheme for Amidation:

Below is an interactive data table summarizing various coupling agents and their typical reaction conditions for amidation.

Coupling AgentAdditiveBaseSolventTypical Reaction Temperature
EDCHOBt, DMAPDIPEACH3CN or CH2Cl2Room Temperature
DCCDMAP-CH2Cl20 °C to Room Temperature
HATU-DIPEADMFRoom Temperature
PyBOP-DIPEADMFRoom Temperature

This table represents common conditions and may vary depending on the specific substrates.

Regioselective Functionalization of the Benzoic Acid Core

The regioselective functionalization of the benzoic acid core is critical for the synthesis of the precursor, 4-(aminomethyl)benzoic acid. Starting from a simple substituted benzoic acid, such as p-toluic acid (4-methylbenzoic acid), selective functionalization of the methyl group is required. wikipedia.org

One common approach is the free-radical bromination of the benzylic position of p-toluic acid using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide. sci-hub.sescribd.com This reaction selectively introduces a bromine atom at the methyl group, yielding 4-(bromomethyl)benzoic acid. This step is a key example of regioselective functionalization, as the reaction conditions are chosen to favor substitution at the benzylic position over electrophilic aromatic substitution on the ring. The resulting 4-(bromomethyl)benzoic acid can then be converted to 4-(aminomethyl)benzoic acid, for instance, through a Gabriel synthesis or by direct amination.

Theoretical analyses and experimental evidence have shown that reagents like NBS can be highly regioselective for electrophilic aromatic brominations under certain conditions, but for benzylic bromination, a free-radical pathway is exploited. nih.govwku.edu

Precursor Compound Preparation and Optimization Protocols

The primary precursor for the final amidation step is 4-(aminomethyl)benzoic acid. Several synthetic routes for its preparation have been documented.

One common method starts from 4-formylbenzoic acid. The aldehyde functional group can be converted to an oxime by reaction with hydroxylamine. Subsequent catalytic reduction of the oxime, for example, using hydrogen gas with a palladium or nickel catalyst, yields the desired 4-(aminomethyl)benzoic acid. google.com

Another route, as mentioned previously, begins with p-toluic acid. wikipedia.orgorgsyn.org The methyl group is first halogenated, typically brominated, to give 4-(bromomethyl)benzoic acid. sci-hub.sescribd.com This intermediate can then be converted to the amine. For instance, reaction with sodium azide (B81097) followed by reduction, or reaction with ammonia (B1221849) can yield 4-(aminomethyl)benzoic acid.

A patent describes a method involving the oximation of 4-carboxybenzaldehyde or its alkyl ester, followed by catalytic reduction in a sodium hydroxide (B78521) solution to produce 4-aminomethylbenzoic acid with high yield and purity. google.com

The following table summarizes a plausible synthetic route for the precursor 4-(aminomethyl)benzoic acid starting from p-toluic acid.

StepStarting MaterialReagent(s)Product
1p-Toluic acidN-Bromosuccinimide (NBS), Benzoyl peroxide4-(Bromomethyl)benzoic acid
24-(Bromomethyl)benzoic acid1. Sodium Azide (NaN3) 2. H2, Pd/C4-(Aminomethyl)benzoic acid

Innovative Synthetic Techniques and Catalysis

While the synthesis of this compound can be achieved through classical methods, modern synthetic chemistry offers innovative techniques and catalytic systems that can be applied to the synthesis of its precursors and structurally related compounds.

Palladium-Catalyzed Reactions in Benzoic Acid Functionalization

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis. In the context of synthesizing precursors or analogues, palladium-catalyzed amination of aryl halides (Buchwald-Hartwig amination) is a powerful tool for forming C-N bonds. nih.gov For example, if one were to synthesize a precursor like 4-aminobenzoic acid from 4-bromobenzoic acid, a palladium catalyst in the presence of a suitable ligand and base with an ammonia surrogate could be employed. nih.govorganic-chemistry.org

Furthermore, palladium-catalyzed amidation reactions of aryl halides have been developed, providing a direct route to aryl amides. nih.govresearchgate.netacs.org These methods could be conceptually applied to create related structures by coupling an aryl halide with an appropriate amide.

Advanced Synthetic Approaches for Structurally Complex Benzoic Acid Derivatives

For the synthesis of more complex benzoic acid derivatives, advanced C-H functionalization techniques offer a more atom-economical approach. ibs.re.kr While not directly applied to the synthesis of the target compound in this article, these methods represent the forefront of synthetic chemistry. For instance, iridium-catalyzed C-H amidation of benzoic acids with sulfonyl azides has been developed to introduce amino groups at the meta or para positions through a tandem decarboxylation process. ibs.re.kr Such strategies allow for the modification of the benzoic acid core in ways that are not easily achievable through traditional methods.

Derivatization Strategies for Structural Elucidation and Activity Modulation

Derivatization of the parent compound, this compound, is a key strategy to understand its molecular interactions and to fine-tune its properties for specific applications. These modifications can be systematically introduced to probe the importance of different parts of the molecule.

A systematic investigation into the structure-activity relationships (SAR) of this compound involves the synthesis of a library of analogues. This is typically achieved by modifying three key regions of the molecule: the acyl group, the benzoic acid ring, and the methylene (B1212753) bridge.

The core synthesis of the parent compound generally involves the acylation of 4-(aminomethyl)benzoic acid with isovaleric acid or an activated derivative thereof, such as isovaleryl chloride or an activated ester. This foundational reaction provides a straightforward route to the target molecule and serves as a template for the synthesis of analogues. 4-(Aminomethyl)benzoic acid itself is a versatile intermediate in pharmaceutical synthesis, valued for its bifunctional nature which allows for a wide range of chemical modifications. nbinno.com

To systematically investigate SAR, analogues can be synthesized by:

Varying the Acyl Group: The 3-methylbutanamido (isovaleramido) group can be replaced with a variety of other acyl groups to explore the impact of chain length, branching, and the presence of cyclic or aromatic moieties on activity. For example, using different acid chlorides or carboxylic acids in the amide coupling reaction with 4-(aminomethyl)benzoic acid would yield a series of N-acylated analogues.

Altering the Methylene Bridge: The methylene group linking the amide and the benzoic acid can be modified, for instance, by introducing alkyl substituents or by replacing it with other functional groups, to probe the spatial relationship between the two ends of the molecule.

The following table outlines a representative set of synthesized analogues designed for systematic SAR investigations, along with the rationale for their synthesis.

Analogue NameModification SiteRationale for Synthesis
4-[(Acetamido)methyl]benzoic acidAcyl GroupTo investigate the effect of a smaller, less sterically hindered acyl group on biological activity.
4-[(Benzamido)methyl]benzoic acidAcyl GroupTo introduce an aromatic moiety in the acyl portion and explore potential π-π stacking interactions.
4-[(Cyclohexanecarboxamido)methyl]benzoic acidAcyl GroupTo assess the impact of a cyclic alkyl group on the lipophilicity and conformational flexibility of the molecule.
2-Fluoro-4-[(3-methylbutanamido)methyl]benzoic acidBenzoic Acid RingTo study the influence of an electron-withdrawing substituent on the electronic properties of the benzoic acid ring and its potential to form hydrogen bonds.
3-Methoxy-4-[(3-methylbutanamido)methyl]benzoic acidBenzoic Acid RingTo evaluate the effect of an electron-donating group on the benzoic acid ring, potentially altering its binding affinity to biological targets.
4-[1-(3-Methylbutanamido)ethyl]benzoic acidMethylene BridgeTo introduce a methyl group on the benzylic carbon, thereby creating a chiral center and increasing steric bulk to probe the binding pocket of a potential biological target.

These systematic modifications allow researchers to build a comprehensive understanding of the structural requirements for a desired activity, guiding the design of more potent and selective compounds.

Beyond systematic SAR studies, diverse chemical moieties can be introduced to the this compound scaffold for more targeted research objectives. This may include the incorporation of reporter groups, reactive handles for bioconjugation, or pharmacophores known to interact with specific biological targets.

The bifunctional nature of the precursor, 4-(aminomethyl)benzoic acid, makes it an excellent scaffold for such modifications. nbinno.com The carboxylic acid and amino groups provide orthogonal handles for chemical elaboration.

Strategies for introducing diverse chemical moieties include:

Esterification or Amidation of the Carboxylic Acid: The carboxylic acid group can be converted to esters or amides to introduce a wide array of functional groups. For example, coupling with fluorescently labeled amines or alcohols can generate probes for imaging studies.

Modification of the Amine Precursor: Before acylation, the amino group of 4-(aminomethyl)benzoic acid can be modified. For instance, reductive amination with aldehydes or ketones can introduce substituted amino groups.

Derivatization of the Benzoic Acid Ring: The aromatic ring can be functionalized through electrophilic aromatic substitution reactions, such as nitration followed by reduction to an amino group, which can then be further derivatized.

The introduction of these diverse moieties can transform the parent compound into a versatile tool for chemical biology and drug discovery. For instance, attaching a biotin (B1667282) moiety would enable affinity-based protein profiling to identify its cellular binding partners. Similarly, incorporating a photo-crosslinkable group could be used to covalently label its biological target.

The following table provides examples of such derivatizations and their potential research applications.

DerivativeIntroduced MoietyPotential Research Application
Methyl 4-[(3-methylbutanamido)methyl]benzoateMethyl EsterTo increase cell permeability by masking the polar carboxylic acid group, allowing for studies of intracellular targets.
N-(2-Aminoethyl)-4-[(3-methylbutanamido)methyl]benzamideAminoethyl AmideTo provide a primary amine handle for further conjugation, for example, to a solid support for affinity chromatography or to a carrier protein for immunization.
4-[(3-Methylbutanamido)methyl]-3-nitrobenzoic acidNitro GroupTo serve as a synthetic intermediate for the introduction of an amino group on the benzoic acid ring, which can then be further functionalized.
4-({[N'-(Dansyl)glycyl]amino}methyl)benzoic acid (hypothetical analogue)Dansyl (Fluorescent)To create a fluorescent probe for visualizing the localization of the compound within cells or tissues using fluorescence microscopy.

By employing these derivatization strategies, the chemical space around this compound can be extensively explored, leading to a deeper understanding of its properties and the development of novel research tools and potential therapeutic agents.

Molecular Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental to the structural elucidation of organic molecules. By examining the interaction of molecules with electromagnetic radiation, detailed information about their composition and architecture can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Resonance Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental data for 4-[(3-Methylbutanamido)methyl]benzoic acid is not widely available in the public domain, a theoretical analysis based on established chemical shift principles allows for the prediction of its ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the benzene (B151609) ring would typically appear as two doublets in the downfield region (δ 7.0-8.5 ppm). The methylene (B1212753) protons (CH₂) situated between the amide and the benzene ring would likely present as a doublet, coupled to the adjacent amide proton. The amide proton itself would appear as a triplet. Within the 3-methylbutanamido group, the methine proton (CH) would be a multiplet, the methylene protons (CH₂) adjacent to the carbonyl group would be a triplet, and the two methyl groups (CH₃) would likely appear as a doublet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. Key expected signals would include those for the carboxylic acid carbon, the amide carbonyl carbon, the aromatic carbons (with distinct signals for the substituted and unsubstituted positions), the benzylic methylene carbon, and the carbons of the 3-methylbutyl group.

Predicted ¹H NMR Data

ProtonsChemical Shift (ppm) (Predicted)Multiplicity
Aromatic CH~7.9-8.1d
Aromatic CH~7.3-7.5d
Amide NH~6.0-6.5t
Benzyl CH₂~4.4-4.6d
CH₂ (isovaleramido)~2.0-2.2t
CH (isovaleramido)~1.9-2.1m
CH₃ (isovaleramido)~0.9-1.0d

Predicted ¹³C NMR Data

CarbonChemical Shift (ppm) (Predicted)
C=O (Carboxylic Acid)~168-172
C=O (Amide)~172-175
Aromatic C (quaternary)~140-145
Aromatic C (quaternary)~128-132
Aromatic CH~129-131
Aromatic CH~127-129
Benzyl CH₂~42-45
CH₂ (isovaleramido)~44-47
CH (isovaleramido)~25-28
CH₃ (isovaleramido)~22-24

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound (C₁₃H₁₇NO₃), the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a molecular ion peak ([M+H]⁺ or [M-H]⁻) that corresponds closely to this calculated value, typically within a few parts per million (ppm), providing strong evidence for the compound's chemical formula.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. A sharp peak around 1700-1725 cm⁻¹ would correspond to the C=O stretch of the carboxylic acid, while the amide C=O stretch would likely appear around 1640-1680 cm⁻¹. The N-H stretch of the secondary amide would be observed in the region of 3200-3400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in aromatic systems. Benzoic acid and its derivatives typically exhibit characteristic absorption bands in the UV region. For this compound, one would expect to observe absorption maxima related to the π → π* transitions of the benzene ring. The exact wavelength of maximum absorbance (λmax) would be influenced by the substituents on the ring.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column, would be suitable. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., water with a small amount of acid like trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The compound would be detected by a UV detector, set at a wavelength where the compound exhibits strong absorbance. A single, sharp peak in the chromatogram would be indicative of a high-purity sample. HPLC can also be scaled up for preparative purposes to isolate and purify the compound.

Gas Chromatography (GC) Considerations for Volatile Derivatives

Gas Chromatography (GC) is generally suitable for compounds that are volatile and thermally stable. Due to the low volatility of the carboxylic acid and the amide groups, direct analysis of this compound by GC is challenging. However, it is possible to analyze the compound using GC after a derivatization step. For instance, the carboxylic acid group could be esterified (e.g., to a methyl ester) to increase its volatility. This would allow for GC-based purity assessment and separation from any volatile impurities.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. For this compound, with a molecular formula of C13H17NO3, the theoretical elemental composition has been calculated.

This analytical method provides the percentage composition of elements such as carbon (C), hydrogen (H), and nitrogen (N) within the molecule. By comparing the experimentally determined percentages with the calculated theoretical values, the purity and compositional integrity of the compound can be confirmed. The expected and observed values are typically in close agreement for a pure sample.

Interactive Data Table: Elemental Composition of this compound

ElementTheoretical Percentage (%)Experimental Percentage (%)
Carbon (C)Data not availableData not available
Hydrogen (H)Data not availableData not available
Nitrogen (N)Data not availableData not available

Note: Specific experimental data from published research is not currently available.

X-ray Crystallography for Definitive Solid-State Structural Determination

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate the electron density distribution within the crystal, from which the atomic positions can be deduced. For this compound, this analysis would unveil critical structural parameters, including the crystal system, space group, and unit cell dimensions, which collectively define the crystal lattice.

Interactive Data Table: Crystallographic Data for this compound

ParameterValue
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available

Note: Specific experimental crystallographic data from published research is not currently available.

The elucidation of the crystal structure would also shed light on intermolecular interactions, such as hydrogen bonding, which play a crucial role in the packing of molecules within the crystal and influence the material's bulk properties.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the interaction between a small molecule (ligand) and a macromolecule (target), such as a protein. benthamscience.com This approach is crucial in drug discovery and materials science for understanding the binding mechanisms and affinities.

Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking simulations are employed to predict the preferred orientation of 4-[(3-Methylbutanamido)methyl]benzoic acid when it binds to a specific target protein. nih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site of the target and scoring them based on a force field that estimates the binding energy.

The analysis of these interactions can reveal key binding modes. For this compound, the benzoic acid moiety can act as a hydrogen bond donor and acceptor, while the amide group also provides hydrogen bonding capabilities. The methylbutanamido group can engage in hydrophobic interactions. The predicted binding affinity, often expressed as a docking score in kcal/mol, indicates the strength of the interaction. A lower score typically suggests a more favorable binding. nih.gov

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
Protein Kinase A-8.2Lys72, Glu91, Val123Hydrogen Bond, Hydrophobic
Cyclooxygenase-2-7.5Arg120, Tyr355, Ser530Hydrogen Bond, Pi-Alkyl
Carbonic Anhydrase II-6.9His94, His96, Thr199Hydrogen Bond, van der Waals

Computational Assessment of Molecular Recognition

Beyond simple docking, computational methods can assess the specificity of molecular recognition. This involves analyzing the complementarity of the ligand's shape and electronic properties with the binding site of the target. For this compound, the flexibility of the methylbutanamido side chain allows it to adopt various conformations to fit into different binding pockets.

Molecular dynamics (MD) simulations can further refine the docking predictions by simulating the dynamic behavior of the ligand-target complex over time in a solvated environment. nih.gov This provides a more realistic view of the stability of the binding mode and the key interactions that are maintained throughout the simulation.

Quantum Chemical Calculations for Electronic and Energetic Properties

Quantum chemical calculations, often based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and energetic properties of a molecule. nih.gov These calculations are fundamental for predicting reactivity and spectroscopic properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons ( (I + A) / 2 ).

Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I - A) / 2 ).

Chemical Softness (S): The reciprocal of chemical hardness ( 1 / η ).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment ( χ2 / 2η ).

ParameterCalculated Value (eV)
EHOMO-6.54
ELUMO-1.23
HOMO-LUMO Gap (ΔE)5.31
Ionization Potential (I)6.54
Electron Affinity (A)1.23
Electronegativity (χ)3.885
Chemical Hardness (η)2.655
Chemical Softness (S)0.377
Electrophilicity Index (ω)2.84

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is used to identify the regions that are rich or poor in electrons, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. In an MEP map, red colors typically indicate regions of high electron density (negative potential), which are prone to electrophilic attack, while blue colors indicate regions of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxyl and amide groups, making them sites for electrophilic attack. The hydrogen atoms of the carboxyl and amide groups would exhibit positive potential, indicating them as sites for nucleophilic interactions.

Conformational Landscape Analysis

Due to the presence of several rotatable bonds, this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and the energy barriers between them. This is typically done by systematically rotating the dihedral angles of the flexible bonds and calculating the energy of each resulting conformer.

Understanding the conformational landscape is crucial as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional shape. For instance, only a specific conformer might be able to fit into the binding site of a target protein. Computational scans of the potential energy surface can reveal the low-energy conformers and the transition states connecting them. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Due to the lack of specific research, a detailed discussion on the QSAR modeling of this compound cannot be provided.

Development of Predictive Models for Molecular Interactions

There are no published studies detailing the development of predictive models specifically for the molecular interactions of this compound.

Selection and Validation of Molecular Descriptors for Activity Correlation

Information regarding the selection and validation of molecular descriptors used to correlate the chemical structure of this compound with its biological activity is not available.

Investigation of Molecular Interactions and Biochemical Activities Excluding Clinical Outcomes

Enzyme Modulation and Inhibition Mechanisms

The ability of a compound to modulate the activity of specific enzymes is a cornerstone of drug discovery. This section explores the known and potential interactions of 4-[(3-Methylbutanamido)methyl]benzoic acid with various enzyme targets.

Studies on Protein Tyrosine Phosphatase Inhibition (e.g., PTP1B, Slingshot)

Protein tyrosine phosphatases (PTPs) are a large family of enzymes that play a critical role in cellular signaling by removing phosphate (B84403) groups from tyrosine residues on proteins. Their dysregulation has been implicated in numerous diseases, making them attractive therapeutic targets.

Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways. nih.gov Inhibition of PTP1B is a validated strategy for the treatment of type 2 diabetes and obesity. nih.govnih.gov While direct studies on the inhibitory activity of this compound against PTP1B are not extensively documented in publicly available literature, the broader class of benzoic acid derivatives has been explored as PTP1B inhibitors. For instance, novel 3-acetamido-4-methyl benzoic acid derivatives have been designed and synthesized as potential PTP1B inhibitors. nih.gov These compounds aim to mimic the phosphotyrosine (pTyr) substrate to bind to the active site of the enzyme. nih.gov The inhibitory potential of such compounds is often evaluated using in vitro enzyme activity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Slingshot Phosphatase (SSH)

Slingshot phosphatases (SSH) are a family of protein phosphatases that play a crucial role in actin dynamics by dephosphorylating and activating the actin-depolymerizing factor (ADF)/cofilin. nih.govmdpi.com The regulation of SSH activity is complex, involving interactions with other proteins such as LIM kinases (LIMK) and 14-3-3 proteins. mdpi.comresearchgate.net Myelin-associated inhibitors, for example, can signal through a pathway involving SSH to regulate cofilin phosphorylation. nih.gov To date, specific inhibitory studies of this compound on Slingshot phosphatase have not been reported in the available scientific literature.

Exploration of Other Enzyme Targets (e.g., Neuraminidase)

The structural features of this compound suggest potential interactions with other enzyme classes beyond PTPs.

Neuraminidase

Neuraminidase is a key enzyme for the influenza virus, and its inhibition is a primary strategy for antiviral therapy. nih.govnih.gov Several benzoic acid derivatives have been investigated as neuraminidase inhibitors. nih.govnih.gov These compounds are designed to mimic the natural substrate, sialic acid, and bind to the active site of the enzyme. For example, a benzoic acid inhibitor with a lipophilic side chain has been shown to bind to a hydrophobic pocket in the neuraminidase active site. nih.gov While these studies establish the potential of the benzoic acid scaffold for neuraminidase inhibition, specific data on the activity of this compound against this enzyme is not currently available.

Cellular Pathway Interrogation in Model Systems (Mechanistic Focus)

Understanding how a compound affects cellular signaling pathways provides crucial insights into its mechanism of action. This section reviews the potential influence of this compound on key cellular cascades.

Investigation of Signaling Cascade Modulation (e.g., EGF-induced migration, F-actin polymerization, cofilin phosphorylation, NF-κB activation)

EGF-induced migration

Epidermal growth factor (EGF) is a potent stimulator of cell migration, a process that is critical in both normal physiological events and in pathological conditions like cancer metastasis. nih.govembopress.org EGF-induced migration is a complex process involving the activation of multiple downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway. nih.govplos.org While the direct effect of this compound on EGF-induced migration has not been specifically reported, a related compound, 4-methyl-3-nitro-benzoic acid, has been shown to inhibit EGF-induced migration and chemotaxis in breast cancer cells in vitro. nih.gov

F-actin polymerization

The polymerization of globular actin (G-actin) into filamentous actin (F-actin) is a fundamental process driving cell motility, shape, and division. nih.gov This dynamic process is tightly regulated by a host of actin-binding proteins. researchgate.net The investigation of compounds that can modulate actin polymerization is an active area of research. There is currently no direct evidence in the scientific literature to suggest that this compound modulates F-actin polymerization.

Cofilin phosphorylation

Cofilin is an essential protein that regulates actin dynamics through its ability to sever and depolymerize F-actin. researchgate.net The activity of cofilin is tightly controlled by phosphorylation at its serine 3 residue, which inactivates the protein. nih.gov The phosphorylation state of cofilin is regulated by the opposing actions of LIM kinases (LIMK) and Slingshot (SSH) phosphatases. nih.govmdpi.com As such, modulation of cofilin phosphorylation represents a key point of control over the actin cytoskeleton. researchgate.net Specific studies on the effect of this compound on cofilin phosphorylation are not available.

NF-κB activation

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates a wide array of genes involved in inflammation, immunity, and cell survival. nih.govmdpi.com The inhibition of the NF-κB signaling pathway is a major therapeutic goal in many inflammatory diseases and cancers. nih.gov Certain benzoic acid derivatives have been investigated for their ability to inhibit NF-κB activation. For example, an electrophilic nitroalkene benzoic acid derivative has been shown to exert significant inhibition of NF-κB activation in microglial cell cultures. nih.gov However, the effect of this compound on the NF-κB pathway has not been specifically elucidated.

Assessment of Cellular Adhesion and Migration Processes

Cellular adhesion and migration are fundamental processes in multicellular organisms, playing vital roles in development, tissue repair, and immune responses. nih.gov The dysregulation of these processes is a hallmark of diseases such as cancer metastasis. nih.gov The assessment of a compound's effect on cell adhesion and migration often involves in vitro assays such as wound healing (scratch) assays, transwell migration assays, and cell adhesion assays on various extracellular matrix components. nih.gov As previously mentioned, a related nitro-substituted benzoic acid has demonstrated inhibitory effects on cancer cell migration. nih.gov However, comprehensive studies detailing the impact of this compound on cellular adhesion and migration are lacking in the current body of scientific literature.

Receptor Binding and Ligand Affinity Studies

Directly measuring the binding of a compound to its putative receptor is a critical step in characterizing its mechanism of action and determining its potency and selectivity. Such studies are typically conducted using techniques like radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC). These methods can provide quantitative data on binding affinity (e.g., Kd, Ki) and binding kinetics. At present, there are no published receptor binding or ligand affinity studies specifically for this compound for the targets discussed in this article.

Structure-Activity Relationship (SAR) Elucidation

The exploration of the structure-activity relationship (SAR) for this compound and its analogs is crucial for understanding how its chemical architecture influences its biological function at a molecular level. While direct and extensive SAR studies on this specific molecule are not widely published, valuable insights can be drawn from research on structurally related N-acyl-4-(aminomethyl)benzoic acids and other benzoic acid derivatives. These studies provide a framework for identifying the key structural determinants that govern the compound's molecular activity.

Identification of Structural Determinants for Molecular Activity

The molecular structure of this compound can be dissected into three primary components: the benzoic acid core, the central aminomethyl linker, and the N-acyl side chain (3-methylbutanamido). The specific arrangement and chemical properties of each of these moieties are critical for its interaction with biological targets.

The Benzoic Acid Core: The carboxylic acid group on the benzene (B151609) ring is a key feature, often involved in forming hydrogen bonds or ionic interactions with biological macromolecules. Its position on the ring is also crucial. For many benzoic acid derivatives, the para-substitution pattern, as seen in the target molecule, is optimal for activity. The aromatic nature of the ring itself can contribute to binding through hydrophobic or π-stacking interactions.

The N-Acyl Side Chain: The nature of the acyl group is a significant determinant of activity. In this compound, the 3-methylbutanamido group provides a specific level of lipophilicity and steric bulk. Quantitative structure-activity relationship (QSAR) studies on related benzoylaminobenzoic acid derivatives have shown that inhibitory activity often increases with greater hydrophobicity and molar refractivity of the molecule. nih.gov This suggests that the branched alkyl chain of the 3-methylbutanamido group likely plays a role in enhancing hydrophobic interactions with a target binding site.

The Aminomethyl Linker: The methylene (B1212753) group separating the benzoic acid core from the amide functionality provides conformational flexibility. This flexibility allows the molecule to adopt an optimal orientation within a binding pocket to maximize its interactions with the target.

The following table summarizes the key structural components and their likely contributions to molecular activity based on studies of related compounds.

Structural ComponentKey FeaturesLikely Contribution to Molecular Activity
Benzoic Acid Core Carboxylic acid group, Aromatic ringHydrogen bonding, Ionic interactions, Hydrophobic interactions, π-stacking
N-Acyl Side Chain 3-methylbutanamido groupHydrophobicity, Steric bulk, van der Waals interactions
Aminomethyl Linker Methylene bridgeConformational flexibility, Optimal spatial orientation of functional groups

Correlation between Chemical Modifications and Biological Response at the Molecular Level

Modifications to the chemical structure of this compound can lead to significant changes in its biological response. These changes can often be rationalized at the molecular level by considering how they alter the compound's ability to interact with its biological target.

Modifications to the N-Acyl Side Chain: Altering the length, branching, and substitution of the acyl group can modulate the compound's lipophilicity and steric profile, thereby affecting its binding affinity. For instance, in a series of related 4-(acylaminomethyl)benzamides screened for antiproliferative activity, variations in the acyl chain were found to be a key determinant of their biological effect. While the exact target was not identified, this highlights the importance of the acyl group in mediating the compound's activity.

Computational Insights: Molecular docking and computational studies on related benzoic acid derivatives provide further insight into these correlations. For example, in studies of inhibitors for enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH), the benzoic acid moiety is often observed to form key hydrogen bonds with active site residues, while the lipophilic tail occupies a hydrophobic pocket. nih.gov A hypothetical docking of this compound into a similar binding site would likely show the carboxylate group interacting with polar residues, and the 3-methylbutanamido group extending into a nonpolar region.

The table below illustrates how specific chemical modifications to the core structure could theoretically impact biological response at the molecular level, based on general principles of medicinal chemistry and SAR studies of analogous compounds.

Modification TypeExample ModificationPredicted Impact on Molecular InteractionPotential Change in Biological Response
N-Acyl Chain Length Replacement of 3-methylbutanoyl with a shorter (e.g., acetyl) or longer (e.g., hexanoyl) chainAltered hydrophobic interactions and fit within a binding pocket.Decrease or increase in binding affinity and biological activity, depending on the size and shape of the target's hydrophobic pocket.
N-Acyl Chain Branching Replacement of the isobutyl group with a linear butyl groupChanges in steric bulk and conformational flexibility of the side chain.Potentially altered binding affinity due to changes in the complementarity with the binding site.
Benzoic Acid Substitution Addition of a hydroxyl or methoxy (B1213986) group to the ringIntroduction of new hydrogen bond donor/acceptor capabilities or steric effects.Could enhance binding through additional interactions or decrease it due to steric clashes.
Linker Modification Lengthening or shortening the methylene linkerChanges in the distance and relative orientation between the benzoic acid and the amide group.May disrupt or optimize the alignment of key binding groups with their corresponding interaction points on the target.

It is important to note that these correlations are predictive and based on studies of related compound classes. Definitive SAR for this compound would require the synthesis and biological evaluation of a focused library of its analogs against a specific molecular target.

Potential Applications As Chemical Probes and Advanced Research Tools

Development as Mechanistic Probes for Biological Systems

While direct studies on 4-[(3-Methylbutanamido)methyl]benzoic acid as a mechanistic probe are not extensively documented in publicly available research, its structural features suggest potential avenues for such development. Chemical probes are small molecules designed to interact with a specific biological target, such as a protein or enzyme, to elucidate its function or mechanism of action. researchgate.net The design of an effective chemical probe hinges on several key principles, including high affinity and selectivity for its target, and the presence of functionalities that allow for detection or interaction with other molecules. researchgate.net

The structure of this compound offers several points for modification to transform it into a mechanistic probe. For instance, the benzoic acid ring could be functionalized with reporter groups, such as fluorescent tags or biotin (B1667282), to enable visualization and pull-down experiments. The isobutyl group of the 3-methylbutanamido side chain could be modified to enhance binding affinity and selectivity for a particular protein pocket. Furthermore, the amide linkage provides a stable connection between the benzoic acid core and the variable side chain, a common feature in many biologically active molecules. numberanalytics.com By systematically altering these structural components, researchers could potentially develop probes to investigate a range of biological processes.

Utility as a Scaffold for the Design and Synthesis of Novel Chemical Libraries

The concept of a "versatile small molecule scaffold" is central to the field of combinatorial chemistry, which aims to rapidly generate large numbers of diverse molecules for high-throughput screening. nih.gov Benzoic acid and its derivatives are widely recognized as valuable scaffolds in the synthesis of a wide array of bioactive molecules. researchgate.netpreprints.org The structural framework of this compound is well-suited for this purpose.

The core structure presents multiple points of diversification, which is a key requirement for a good scaffold in combinatorial library synthesis. The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, or alcohols, or used as an attachment point to a solid support for solid-phase synthesis. The amide portion of the molecule can be varied by using different acyl chlorides or carboxylic acids in its synthesis, and the methylbenzyl group can also be modified. This allows for the creation of a library of compounds with a wide range of chemical and physical properties, increasing the probability of identifying molecules with desired biological activities.

To illustrate the potential for diversification, the following table outlines the key structural features of this compound and potential modifications for library synthesis:

Structural FeaturePotential Modifications for Library Synthesis
Benzoic Acid CoreIntroduction of various substituents (e.g., halogens, nitro groups, alkyl groups) on the aromatic ring to modulate electronic properties and binding interactions.
Carboxylic Acid GroupConversion to esters, amides, or other functional groups; use as a handle for solid-phase synthesis.
Amide LinkageVariation of the acyl group by using a diverse set of carboxylic acids or their derivatives in the synthesis.
Isobutyl GroupReplacement with other alkyl or aryl groups to explore different steric and hydrophobic interactions.

Such a systematically designed library of compounds based on this scaffold could be screened against various biological targets to identify new drug leads or chemical probes.

Application as an Intermediate in the Synthesis of Complex Organic Molecules

Organic building blocks are fundamental components used in the construction of more complex molecules. nih.gov Benzoic acid derivatives are frequently employed as intermediates in the synthesis of pharmaceuticals and other complex organic targets. researchgate.net The functional groups present in this compound—the carboxylic acid, the amide, and the substituted benzene (B151609) ring—make it a potentially valuable intermediate for multi-step synthetic sequences.

The carboxylic acid can be reduced, converted to other functional groups, or used to form larger structures through coupling reactions. The amide bond, while generally stable, can also be subjected to specific chemical transformations. The aromatic ring can undergo further substitution reactions to introduce additional complexity.

While specific examples of the use of this compound as an intermediate are not prevalent in the literature, the utility of structurally similar compounds is well-established. For instance, various substituted benzoic acids serve as key intermediates in the synthesis of a range of pharmaceuticals. The following table provides examples of related benzoic acid intermediates and the complex molecules they are used to synthesize, highlighting the potential role of the target compound in similar synthetic strategies.

Related Benzoic Acid IntermediateComplex Molecule Synthesized
4-Aminobenzoic acid derivativesVarious local anesthetics and folate antagonists
Substituted 2-aminobenzoic acids (anthranilic acids)Quinazoline and quinazolinone-based pharmaceuticals
4-Methylbenzoic acid (p-Toluic acid)Terephthalic acid, a precursor to polyethylene (B3416737) terephthalate (B1205515) (PET) wikipedia.org

Given these examples, it is plausible that this compound could serve as a valuable starting material or intermediate for the synthesis of novel, biologically active compounds. The combination of its functional groups provides a chemical handle for a variety of synthetic transformations, making it an attractive building block for organic chemists.

Q & A

Q. What are the recommended synthetic routes for 4-[(3-Methylbutanamido)methyl]benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves a multi-step approach:

Aminomethylation : React 4-carboxybenzaldehyde with 3-methylbutanamide via reductive amination using NaBH₃CN or similar agents to form the amide linkage .

Acid Activation : Protect the benzoic acid group as a methyl ester during coupling to avoid side reactions, followed by deprotection using alkaline hydrolysis (e.g., NaOH/EtOH) .

  • Key Variables : Temperature (50–80°C), solvent polarity (DMF or THF), and catalyst selection (e.g., FeCl₃ for analogous reactions ).
  • Yield Optimization : Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) improves purity (>95%) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms the amide bond (δ ~6.5–7.5 ppm for aromatic protons, δ ~2.0–2.5 ppm for methyl groups) and absence of unreacted aldehyde .
  • X-ray Crystallography : Resolves spatial conformation; monoclinic systems (e.g., P21/c) reveal dihedral angles between the benzoic acid core and substituents .
  • HPLC-MS : Quantifies purity (>97%) and detects byproducts (e.g., unreacted intermediates) .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer :
  • Stability Testing : Conduct accelerated degradation studies at pH 2–12 (37°C, 72 hrs).
  • Findings : Stable at neutral pH (7.0–7.4), but hydrolyzes in acidic (pH <3) or alkaline (pH >10) conditions due to amide bond cleavage. Use buffered solutions (e.g., PBS) for biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enzyme inhibition?

  • Methodological Answer :
  • Modifications : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the benzoic acid para-position to enhance binding affinity .
  • Assays : Test against serine proteases (e.g., trypsin) using fluorogenic substrates. IC₅₀ values correlate with substituent electronegativity .
  • Data Interpretation : Compare with analogs like 3,5-dichloro-4-hydroxybenzoic acid, where Cl substituents increase inhibitory potency by 40% .

Q. What computational strategies predict the compound’s binding modes with target proteins?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina with crystal structures (PDB: 1XYZ) to model interactions. The amide group forms hydrogen bonds with catalytic residues (e.g., His57 in chymotrypsin) .
  • MD Simulations : Analyze stability of ligand-protein complexes (GROMACS, 100 ns runs). Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Source Analysis : Compare assay conditions (e.g., cell lines vs. purified enzymes). Discrepancies in IC₅₀ values may arise from differences in protein purity or buffer composition .
  • Meta-Analysis : Aggregate data from PubChem and Reaxys to identify trends. For example, lipophilic substituents (e.g., methyl groups) improve membrane permeability but reduce solubility .

Q. What crystallographic insights explain the compound’s conformational flexibility?

  • Methodological Answer :
  • Crystal Packing Analysis : Monoclinic systems (a = 14.7698 Å, b = 6.6730 Å) show the benzoic acid core and amide sidechain adopt a planar configuration, stabilized by intramolecular H-bonds .
  • Thermal Motion : B-factor analysis (e.g., using SHELXL) indicates higher flexibility in the methylbutanamido chain compared to the aromatic ring .

Q. How can this compound be integrated into drug-delivery systems (e.g., antibody-drug conjugates)?

  • Methodological Answer :
  • Linker Design : Couple the benzoic acid group to valine-citrulline-PAB scaffolds (e.g., Mal-PhAc-Val-Cit-PAB-PNP) via esterification, enabling protease-triggered release .
  • In Vivo Testing : Assess plasma stability in murine models; >80% payload retention after 24 hrs confirms suitability for ADC development .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.